![molecular formula C29H27N3O2 B6515245 1-[(2,5-dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 931938-62-4](/img/structure/B6515245.png)

1-[(2,5-dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

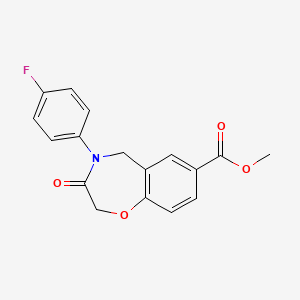

The compound is a complex organic molecule with several functional groups. It contains a quinolinone group, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The quinolinone group is substituted with an ethyl group and a complex group containing a dimethylphenyl group and an oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinolinone core would contribute significant aromatic character, while the oxadiazole ring would introduce additional heteroatoms (nitrogen and oxygen). The presence of multiple methyl groups would also influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively stable and possibly quite rigid. The various functional groups could also influence its solubility, reactivity, and other properties .科学的研究の応用

Medicinal Chemistry and Drug Development

Anticancer Potential: The compound’s unique structure suggests potential as an anticancer agent. Researchers are investigating its ability to inhibit specific pathways involved in tumor growth and metastasis. Preliminary studies indicate promising results against certain cancer cell lines, making it a candidate for further drug development .

Anti-Inflammatory Properties: The presence of an oxadiazole ring in the molecule hints at anti-inflammatory activity. Scientists are exploring its effects on inflammatory pathways, aiming to develop novel anti-inflammatory drugs. Early experiments show inhibition of key enzymes involved in inflammation .

Organic Synthesis and Catalysis

Asymmetric Synthesis: The chiral center in the compound’s structure makes it valuable for asymmetric synthesis. Researchers utilize it as a chiral auxiliary or ligand in catalytic reactions. Its ability to induce chirality in other molecules contributes to the development of enantioselective processes .

Transition Metal Complexes: The compound’s quinoline moiety can coordinate with transition metals. Scientists investigate its role as a ligand in catalytic reactions, such as C–C bond formation or cross-coupling reactions. These complexes find applications in organic transformations and material science .

Material Science and Optoelectronics

Luminescent Properties: The quinoline-based core exhibits fluorescence, making it interesting for optoelectronic applications. Researchers explore its use in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. The compound’s emission properties are crucial for designing efficient luminescent materials .

Agrochemicals and Pest Control

Pesticide Development: The compound’s aromatic rings and heterocyclic moieties make it a potential scaffold for designing novel pesticides. Researchers investigate its insecticidal and fungicidal properties. By modifying specific functional groups, they aim to create environmentally friendly agrochemicals .

Coordination Chemistry

Metal-Organic Frameworks (MOFs): The compound’s rigid structure and functional groups allow it to act as a linker in MOFs. These porous materials find applications in gas storage, separation, and catalysis. Researchers explore its role in constructing MOFs with tailored properties .

Computational Chemistry

Molecular Docking Studies: Using computational tools, scientists perform molecular docking simulations to predict the compound’s interactions with biological targets. These studies guide drug design and optimization, providing insights into binding modes and affinity .

作用機序

将来の方向性

特性

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O2/c1-5-21-10-13-26-24(15-21)27(33)25(17-32(26)16-23-14-19(3)6-9-20(23)4)29-30-28(31-34-29)22-11-7-18(2)8-12-22/h6-15,17H,5,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYVRIODRBGPIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=C(C=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,5-Dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B6515168.png)

![4-tert-butyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B6515174.png)

![N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B6515178.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B6515182.png)

![N-{3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B6515187.png)

![6-tert-butyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B6515193.png)

![N-{3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B6515195.png)

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B6515202.png)

![N-{3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B6515208.png)

![6-ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6515219.png)

![14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6515258.png)

![N-(3-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515268.png)

![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B6515275.png)